Kinamycin C

Description

This compound has been reported in Streptomyces murayamaensis with data available.

an antineoplastic antibiotic that inhibits topoisomerase IIalpha; isolated from Streptomyces murayamaensis

Structure

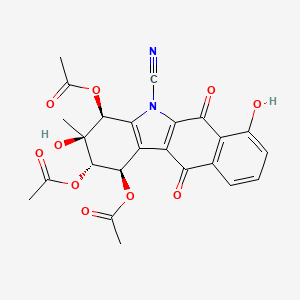

2D Structure

3D Structure

Properties

CAS No. |

35303-08-3 |

|---|---|

Molecular Formula |

C24H20N2O10 |

Molecular Weight |

496.4 g/mol |

IUPAC Name |

[(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-2,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-4-yl] acetate |

InChI |

InChI=1S/C24H20N2O10/c1-8(27)34-21-15-14-16(20(32)13-11(19(14)31)6-5-7-12(13)30)18(26-25)17(15)22(35-9(2)28)24(4,33)23(21)36-10(3)29/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |

InChI Key |

MXDLFLPONIABIS-OLKYXYMISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@]([C@H](C2=C1C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O)OC(=O)C)(C)O)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(C(C2=C1C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O)OC(=O)C)(C)O)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kinamycin C; KinamycinC; Kinamycin-C; |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Kinamycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin of Kinamycin C, a potent antitumor and antibacterial agent. It delves into its microbial sources, biosynthetic pathway, and the methodologies employed in its study, offering valuable insights for professionals in drug discovery and development.

Introduction to this compound

This compound is a member of the kinamycin family of antibiotics, a group of polyketide natural products characterized by a unique diazobenzo[b]fluorene core structure.[1][2] First isolated in the early 1970s from the soil bacterium Streptomyces murayamaensis, the kinamycins, including this compound, initially had their structures misidentified.[2][3] Subsequent spectroscopic and synthetic studies correctly elucidated their complex architecture, revealing the presence of a chemically reactive diazo group, which is crucial for their biological activity.[2] More recently, Streptomyces ambofaciens has also been identified as a producer of kinamycins.[1]

Microbial Origin and Production

This compound is a secondary metabolite produced by specific strains of actinomycetes bacteria. The primary producers identified to date are:

-

Streptomyces murayamaensis : The original source from which this compound and its analogues were first isolated.[3]

-

Streptomyces ambofaciens : Later discovered to also harbor the biosynthetic machinery for kinamycin production.[1]

The production of this compound is typically carried out through fermentation of these Streptomyces species in optimized culture media. While specific yield data for this compound is not extensively reported in publicly available literature, the production of related aminoglycoside antibiotics like kanamycin can be optimized through careful control of fermentation parameters such as nutrient composition (carbon and nitrogen sources), pH, temperature, and aeration.[4] For instance, studies on Streptomyces kanamyceticus have shown that maximal yields of kanamycin can be achieved by optimizing these conditions in submerged fermentation.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), referred to as the "alp" cluster in S. ambofaciens.[1][5] This cluster encodes a type II polyketide synthase (PKS) system and a suite of tailoring enzymes that collectively assemble and modify the intricate kinamycin scaffold.

The proposed biosynthetic pathway for kinamycins, including this compound, begins with the assembly of a polyketide chain from acetate and malonate units by the PKS. This is followed by a series of enzymatic modifications including cyclizations, oxidations, and the remarkable introduction of the diazo group.

Key Biosynthetic Steps and Enzymes:

-

Polyketide Chain Synthesis: The minimal PKS, comprising the ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain length factor), and an acyl carrier protein (ACP), iteratively condenses malonyl-CoA extender units to an acetyl-CoA starter unit to form a decaketide intermediate.

-

Offloading of the Polyketide Intermediate: The thioesterase AlpS plays a crucial role in releasing the decaketide intermediate from the ACP.[6]

-

Early Intermediates: The polyketide chain undergoes several modifications to form intermediates such as SEK15, UWM6, rabelomycin, prejadomycin, and dehydrorabelomycin.[7]

-

B-Ring Contraction: A key step in the formation of the benzofluorene core involves the oxidative cleavage and rearrangement of the B-ring of an angucyclinone precursor. This transformation is catalyzed by a pair of conserved oxidases, AlpJ and AlpK.[8]

-

Diazo Group Formation: The installation of the unique diazo functionality is a critical step. A FAD-dependent monooxygenase, Alp2F, has been identified as essential for this process in S. ambofaciens. In the absence of Alp2F, a shunt product, stealthin C, accumulates.[5]

-

Final Tailoring Steps: The final steps in the biosynthesis of this compound involve hydroxylations and acetylations. For instance, the acetyltransferase Alp2D is responsible for the conversion of kinamycin F to kinamycin D, highlighting the role of such enzymes in generating the diversity of the kinamycin family.[9]

Genetic Regulation of Kinamycin Biosynthesis

The "alp" gene cluster is subject to complex regulation. In S. ambofaciens, the TetR-family transcriptional regulator AlpW acts as a late repressor of kinamycin production.[1] Another regulatory protein, AlpZ, which is a γ-butyrolactone-like receptor, is also involved in controlling the expression of the biosynthetic genes.[1]

// Nodes AcetylCoA [label="Acetyl-CoA + 9x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Type II PKS (AlpA, AlpB, RavC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decaketide [label="Decaketide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; AlpS [label="AlpS (Thioesterase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydrorabelomycin [label="Dehydrorabelomycin", fillcolor="#F1F3F4", fontcolor="#202124"]; AlpJ_AlpK [label="AlpJ & AlpK (Oxidases)", fillcolor="#FBBC05", fontcolor="#202124"]; Benzofluorenone [label="Benzofluorenone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazo_Installation [label="Diazo Group Installation (Alp2F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prekinamycin [label="Prekinamycin", fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes (e.g., Alp2D)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; KinamycinC [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; StealthinC [label="Stealthin C (Shunt Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AcetylCoA -> PKS [arrowhead=vee, color="#202124"]; PKS -> Decaketide [arrowhead=vee, color="#202124"]; Decaketide -> AlpS [arrowhead=vee, color="#202124"]; AlpS -> Dehydrorabelomycin [arrowhead=vee, color="#202124"]; Dehydrorabelomycin -> AlpJ_AlpK [arrowhead=vee, color="#202124"]; AlpJ_AlpK -> Benzofluorenone [arrowhead=vee, color="#202124"]; Benzofluorenone -> Diazo_Installation [arrowhead=vee, color="#202124"]; Diazo_Installation -> Prekinamycin [arrowhead=vee, color="#202124"]; Prekinamycin -> Tailoring_Enzymes [arrowhead=vee, color="#202124"]; Tailoring_Enzymes -> KinamycinC [arrowhead=vee, color="#202124"]; Diazo_Installation -> StealthinC [style=dashed, arrowhead=vee, color="#EA4335", label=" in alp2F mutant"]; }

Figure 1: Proposed biosynthetic pathway of this compound.Quantitative Data

Antibacterial Activity of Kinamycins

The kinamycin family exhibits potent activity primarily against Gram-positive bacteria. The antimicrobial activity is influenced by the number and position of the acetoxyl groups, with a general trend of increasing activity with fewer acetoxy groups.[3]

| Compound | Bacillus subtilis | Staphylococcus aureus |

| Kinamycin B | ++++ | ++++ |

| Kinamycin D | +++ | +++ |

| Kinamycin A | ++ | ++ |

| This compound | + | + |

| Activity is represented qualitatively based on historical data, where '+' indicates a lower level of activity and '++++' indicates a higher level of activity. |

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | Potent (specific value not detailed in provided context)[10] |

| Chinese Hamster Ovary (CHO) | Ovary | Potent (specific value not detailed in provided context)[10] |

Note: The term "potent" is used as the specific IC50 values were not available in the provided search results. Further literature review is recommended for precise quantitative data.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from Streptomyces fermentation broth, based on methods for similar natural products.

-

Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for several days.[11]

-

Extraction:

-

Column Chromatography:

-

Subject the crude extract to column chromatography on silica gel.[13]

-

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to separate the components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

-

Further Purification:

-

Pool the fractions containing this compound and concentrate them.

-

Perform further purification using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure this compound.

-

// Nodes Fermentation [label="Streptomyces Fermentation", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifugation [label="Centrifugation/Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Broth [label="Culture Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; Mycelium [label="Mycelium", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Extraction1 [label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent_Extraction2 [label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Silica_Gel [label="Silica Gel Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fraction_Collection [label="Fraction Collection & Analysis (TLC/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure_KinamycinC [label="Pure this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fermentation -> Centrifugation [arrowhead=vee, color="#202124"]; Centrifugation -> Broth [arrowhead=vee, color="#202124"]; Centrifugation -> Mycelium [arrowhead=vee, color="#202124"]; Broth -> Solvent_Extraction1 [arrowhead=vee, color="#202124"]; Mycelium -> Solvent_Extraction2 [arrowhead=vee, color="#202124"]; Solvent_Extraction1 -> Concentration [arrowhead=vee, color="#202124"]; Solvent_Extraction2 -> Concentration [arrowhead=vee, color="#202124"]; Concentration -> Crude_Extract [arrowhead=vee, color="#202124"]; Crude_Extract -> Silica_Gel [arrowhead=vee, color="#202124"]; Silica_Gel -> Fraction_Collection [arrowhead=vee, color="#202124"]; Fraction_Collection -> Prep_HPLC [arrowhead=vee, color="#202124"]; Prep_HPLC -> Pure_KinamycinC [arrowhead=vee, color="#202124"]; }

Figure 2: Workflow for the extraction and purification of this compound.Characterization of this compound

The structure of this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[7]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore of the molecule.[3]

Genetic Manipulation of the alp Cluster

To study the function of genes within the alp cluster, targeted gene knockout or site-directed mutagenesis can be performed using established protocols for Streptomyces.

General Protocol for Gene Knockout in Streptomyces (e.g., using CRISPR-Cas9):

-

Design of sgRNA: Design a specific single-guide RNA (sgRNA) that targets the gene of interest within the alp cluster.

-

Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.

-

Transformation into E. coli: Transform the constructed plasmid into a donor strain of E. coli (e.g., ET12567/pUZ8002).

-

Conjugation into Streptomyces: Transfer the plasmid from E. coli to the kinamycin-producing Streptomyces strain via intergeneric conjugation.

-

Selection of Exconjugants: Select for Streptomyces colonies that have received the plasmid using appropriate antibiotic resistance markers.

-

Verification of Gene Knockout: Verify the deletion of the target gene in the selected colonies by PCR and sequencing.

// Nodes Design_sgRNA [label="Design sgRNA targeting alp gene", fillcolor="#F1F3F4", fontcolor="#202124"]; Construct_Plasmid [label="Construct CRISPR-Cas9 Plasmid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform_Ecoli [label="Transform into E. coli donor strain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugate with Streptomyces", fillcolor="#FBBC05", fontcolor="#202124"]; Selection [label="Select Exconjugants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verification [label="Verify Gene Knockout (PCR, Sequencing)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mutant_Strain [label="Mutant Streptomyces Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Design_sgRNA -> Construct_Plasmid [arrowhead=vee, color="#202124"]; Construct_Plasmid -> Transform_Ecoli [arrowhead=vee, color="#202124"]; Transform_Ecoli -> Conjugation [arrowhead=vee, color="#202124"]; Conjugation -> Selection [arrowhead=vee, color="#202124"]; Selection -> Verification [arrowhead=vee, color="#202124"]; Verification -> Mutant_Strain [arrowhead=vee, color="#202124"]; }

Figure 3: General workflow for gene knockout in Streptomyces.Mechanism of Action

The biological activity of this compound is attributed to its unique chemical structure, particularly the diazobenzo[b]fluorene core.

Anticancer Mechanism

This compound exerts its anticancer effects through multiple mechanisms:

-

Inhibition of DNA Topoisomerase II: Kinamycins have been shown to inhibit the catalytic activity of DNA topoisomerase IIα, an essential enzyme for DNA replication and cell division. However, they do not act as "poisons" that stabilize the enzyme-DNA cleavage complex.[5][10]

-

Induction of Apoptosis: this compound can induce a rapid apoptotic response in cancer cells.[10]

-

Cell Cycle Arrest: Treatment with kinamycins can lead to a block in the G1/S phase of the cell cycle.[10]

-

Potential Alkylation: The diazo group is a potential alkylating agent, and it is hypothesized that it may react with cellular nucleophiles, such as sulfhydryl groups in proteins, contributing to its cytotoxicity.[10]

// Nodes KinamycinC [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; TopoisomeraseII [label="DNA Topoisomerase IIα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication & Cell Division", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycle [label="G1/S Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Nucleophiles [label="Cellular Nucleophiles (e.g., Protein Thiols)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Cancer Cell Death", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges KinamycinC -> TopoisomeraseII [arrowhead=tee, color="#202124", label=" inhibits"]; TopoisomeraseII -> DNA_Replication [arrowhead=vee, color="#202124"]; DNA_Replication -> Cell_Death [style=dotted, arrowhead=none, color="#202124"]; KinamycinC -> Apoptosis [arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> CellCycle [arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> Cellular_Nucleophiles [arrowhead=vee, color="#202124", label=" potentially reacts with"]; Cellular_Nucleophiles -> Alkylation [arrowhead=vee, color="#202124"]; Apoptosis -> Cell_Death [arrowhead=vee, color="#202124"]; CellCycle -> Cell_Death [arrowhead=vee, color="#202124"]; Alkylation -> Cell_Death [arrowhead=vee, color="#202124"]; }

Figure 4: Proposed mechanism of anticancer action of this compound.Conclusion

This compound, a fascinating natural product with a complex origin and potent biological activities, continues to be a subject of significant interest in the scientific community. Understanding its biosynthesis provides opportunities for synthetic biology and metabolic engineering approaches to generate novel analogs with improved therapeutic properties. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to harnessing the potential of this compound and other microbial secondary metabolites in the fight against cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Frontiers | Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity [frontiersin.org]

- 5. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frederick.cancer.gov [frederick.cancer.gov]

- 7. Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. goldbio.com [goldbio.com]

- 10. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Kinamycin C from Streptomyces murayamaensis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Kinamycin C, a member of the kinamycin family of antibiotics, is a potent bacterial metabolite produced by the soil actinomycete Streptomyces murayamaensis. First discovered in the early 1970s, the kinamycins exhibit significant activity against Gram-positive bacteria and have garnered interest for their unique chemical structures and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of S. murayamaensis, the extraction and purification of this compound, and a summary of its key physicochemical and biological properties. Additionally, this document presents a visualization of the this compound biosynthetic pathway and a general workflow for its isolation and purification, rendered using Graphviz. All quantitative data has been summarized in structured tables for clarity and ease of comparison.

Introduction

The kinamycins are a group of polyketide antibiotics that are distinguished by their benzo[b]fluorene core structure and a rare diazo functional group, which is crucial for their biological activity. This family of compounds, which includes Kinamycins A, B, C, and D, was first isolated from the fermentation broth of Streptomyces murayamaensis, a novel species identified from a soil sample in Murayama, Saitama-ken, Japan[1][2]. This compound, in particular, has been a subject of interest due to its potent antibacterial properties. The antimicrobial activity of the four main kinamycins increases with a decreasing number of acetoxy groups, in the order of this compound, A, D, and B[3][4][5][6]. This guide aims to provide a detailed technical resource for researchers and professionals involved in natural product discovery and development, focusing on the practical aspects of isolating this compound from its native producer.

Discovery of this compound

The discovery of the kinamycins was the result of a screening program for new antibiotics from soil microorganisms. A novel actinomycete, designated Streptomyces murayamaensis sp. nov. HATA et OHTANI, was found to produce a mixture of colored antibiotics with strong inhibitory activity against Gram-positive bacteria[1][2]. Initial studies led to the isolation and characterization of four related compounds: Kinamycin A, B, C, and D. These compounds were extracted from the fermentation broth filtrate using chloroform[3][4][6]. The structure of this compound was elucidated through a combination of spectroscopic techniques, including ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry and X-ray diffraction[3][4][6].

Physicochemical Properties of this compound

This compound is characterized by its unique chemical structure and distinct physical properties. A summary of its key physicochemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₁₀ | [3][4] |

| Molecular Weight (M+) | 496 g/mol | [3][4][6] |

| Appearance | Yellow needles | |

| Solubility | Soluble in chloroform, acetone, ethyl acetate, and methanol. Insoluble in water and n-hexane. | |

| UV λmax (MeOH) | 252, 275 (sh), 390 nm | [3] |

| IR νmax (KBr) | 3400, 2150, 1740, 1645, 1620 cm⁻¹ | [3] |

| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments | [3] |

| ¹³C NMR | See Table 3 for detailed assignments | |

| Mass Spectrum (m/e) | 496 (M+), 454, 436, 424, 394 | [3][6] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry. The following tables summarize the key spectroscopic data.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1.75 | s | 3-CH₃ | |

| 2.12 | s | 4-OCOCH₃ | |

| 2.18 | s | 1-OCOCH₃ | |

| 3.42 | d | J=12 | 2-CH₂ |

| 3.85 | d | J=12 | 2-CH₂ |

| 5.40 | s | 4-H | |

| 6.45 | s | 1-H | |

| 7.3-7.7 | m | Aromatic-H | |

| 12.42 | s | 8-OH |

Table 2: ¹H NMR Data for this compound (in CDCl₃) [3]

| Chemical Shift (δ) | Assignment |

| 20.8 | 4-OCOC H₃ |

| 21.2 | 1-OCOC H₃ |

| 23.5 | 3-C H₃ |

| 45.8 | C-2 |

| 70.1 | C-4 |

| 74.8 | C-1 |

| 85.6 | C-3 |

| 112.8 | C-4a |

| 115.5 | C-11b |

| 125.0 | C-9 |

| 126.5 | C-11 |

| 132.8 | C-10 |

| 134.2 | C-7a |

| 135.0 | C-6a |

| 140.2 | C-11a |

| 158.0 | C-8 |

| 169.5 | 4-OC OCH₃ |

| 170.2 | 1-OC OCH₃ |

| 181.5 | C-7 |

| 187.0 | C-12 |

Table 3: ¹³C NMR Data for this compound (in CDCl₃)

Experimental Protocols

The following sections provide detailed protocols for the fermentation, extraction, and purification of this compound. These protocols are based on the methods described in the original discovery literature and general practices for the isolation of secondary metabolites from Streptomyces.

Fermentation of Streptomyces murayamaensis

Objective: To cultivate S. murayamaensis under conditions that promote the production of this compound.

Materials:

-

Streptomyces murayamaensis culture

-

Seed culture medium (e.g., GPY medium: glucose 1%, peptone 0.5%, yeast extract 0.3%, CaCO₃ 0.1%, pH 7.2)

-

Production medium (e.g., Starch-based medium: soluble starch 2%, glucose 1%, peptone 0.5%, meat extract 0.5%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.2)

-

Shake flasks (250 mL)

-

Fermenter (5 L or larger)

-

Shaking incubator

-

Autoclave

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. murayamaensis spores or mycelia from a stock culture to a 250 mL shake flask containing 50 mL of seed culture medium.

-

Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours, or until dense growth is observed.

-

-

Production Fermentation:

-

Transfer the seed culture (5-10% v/v) to a larger fermenter containing the production medium.

-

Maintain the fermentation at 28-30°C with agitation (e.g., 300-400 rpm) and aeration (e.g., 1 vvm).

-

Monitor the pH of the culture and adjust as necessary to maintain it between 7.0 and 7.5.

-

Continue the fermentation for 5-7 days. Production of this compound can be monitored by taking samples periodically and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Extraction of this compound

Objective: To extract this compound from the fermentation broth.

Materials:

-

Fermentation broth from S. murayamaensis culture

-

Chloroform (CHCl₃)

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelia:

-

Harvest the fermentation broth and centrifuge at 5,000-8,000 x g for 20 minutes to separate the mycelial cake from the supernatant (broth filtrate).

-

-

Solvent Extraction:

-

Adjust the pH of the broth filtrate to 6.0-7.0.

-

Transfer the broth filtrate to a large separatory funnel.

-

Add an equal volume of chloroform and shake vigorously for 10-15 minutes.

-

Allow the layers to separate. The chloroform layer, which contains the kinamycins, will be the bottom layer.

-

Collect the chloroform layer.

-

Repeat the extraction of the aqueous layer two more times with fresh chloroform to maximize the recovery of this compound.

-

-

Concentration:

-

Combine all the chloroform extracts.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude, colored residue.

-

Purification of this compound

Objective: To purify this compound from the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

-

Chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

HPLC system (for final purification and analysis)

Procedure:

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and chloroform).

-

Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 100% CHCl₃ -> 99:1 CHCl₃:MeOH -> 98:2 CHCl₃:MeOH, etc.).

-

Collect fractions and monitor the separation using TLC. The kinamycins are typically colored, which aids in tracking their elution.

-

Combine the fractions containing this compound based on the TLC analysis.

-

-

Further Purification (Optional):

-

If necessary, the fractions enriched with this compound can be further purified by repeated silica gel chromatography or by using other chromatographic techniques such as preparative HPLC.

-

For HPLC, a reversed-phase C18 column can be used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Biosynthesis of this compound

The biosynthesis of kinamycins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway starts with the assembly of a polyketide chain from acetate and malonate units, which then undergoes a series of cyclizations, aromatizations, and oxidative modifications to form the benzo[b]fluorene core. Key intermediates in the pathway include dehydrorabelomycin, pre-kinamycin, and stealthin C. The characteristic diazo group is installed late in the pathway by a dedicated set of enzymes.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental Workflow

The overall process for the discovery and isolation of this compound can be summarized in the following workflow.

Figure 2: General Experimental Workflow for this compound Isolation.

Conclusion

The discovery of this compound from Streptomyces murayamaensis represents a significant contribution to the field of natural product antibiotics. Its unique chemical structure and potent biological activity continue to make it a molecule of interest for further research and development. The protocols and data presented in this technical guide provide a valuable resource for scientists seeking to isolate and study this compound and other related natural products. Further research into the optimization of fermentation and purification processes, as well as the total synthesis and derivatization of this compound, may lead to the development of new therapeutic agents.

References

- 1. US4120955A - Method for production of kanamycin C and its derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]

The Biosynthesis of Kinamycin C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinamycin C is a member of the kinamycin family of antibiotics, which are diazobenzofluorene natural products with potent antibacterial and anticancer properties.[1] Produced by various Streptomyces species, these compounds have garnered significant interest due to their unique chemical structure and biological activity.[2] Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic basis, enzymatic steps, and key intermediates. It also details relevant experimental protocols and presents available quantitative data to serve as a comprehensive resource for researchers in the field.

The Kinamycin Biosynthetic Gene Cluster

The genetic blueprint for kinamycin biosynthesis is encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including S. murayamaensis, S. ambofaciens, and S. galtieri.[3][4][5] The organization of the gene cluster is largely conserved across these species and contains all the necessary genes for the assembly of the polyketide backbone, its subsequent modifications, and the unique diazo group formation.

Heterologous expression of the kinamycin gene cluster in hosts like Streptomyces lividans and Streptomyces albus has been instrumental in elucidating the functions of individual genes and confirming the boundaries of the cluster.[3][4] These studies have led to the identification of key biosynthetic intermediates, such as dehydrorabelomycin, kinobscurinone, and stealthin C.[3]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of a polyketide chain by a type II polyketide synthase (PKS). This is followed by a series of enzymatic modifications, including cyclization, aromatization, oxidation, and the remarkable installation of a diazo group. The proposed biosynthetic pathway is a complex process involving a cascade of enzymatic reactions.

Key Enzymatic Steps and Intermediates:

-

Polyketide Chain Synthesis: The pathway is initiated by a type II PKS, which catalyzes the iterative condensation of malonyl-CoA units to form a decaketide intermediate.

-

Cyclization and Aromatization: The linear polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic benzofluorene core.

-

B-Ring Contraction: A conserved pair of oxidases, AlpJ and AlpK, are responsible for the crucial B-ring contraction that forms the benzofluorenone core.[6]

-

Diazo Group Formation: A key step in the biosynthesis is the formation and incorporation of the diazo group. This process is believed to involve a FAD-dependent monooxygenase, Alp2F, which is essential for kinamycin biosynthesis. In the absence of Alp2F, a shunt product, stealthin C, accumulates.[6] An O-methyltransferase-like protein, AlpH, is responsible for the incorporation of a hydrazine group, a precursor to the diazo functionality.[5]

-

Hydroxylation and Acetylation: The final steps of the pathway involve a series of hydroxylation and acetylation reactions to yield the various kinamycin congeners. For instance, the acetyltransferase Alp2D is responsible for the conversion of kinamycin F to kinamycin D.[4] The final conversion to this compound involves specific acetylation steps.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the literature. However, studies on the one-pot enzymatic synthesis of kinamycin intermediates have provided some valuable insights into the optimization of the initial steps of the pathway.

| Parameter | Condition | Product Yield (mg/L) | Reference |

| Temperature | 30°C | 302 (Prejadomycin) | [A] |

| pH | 7.0 | 302 (Prejadomycin) | [A] |

| Enzyme Conc. | 2.8 µmol/L minimal PKSs, 7.2 µmol/L AlpS | 302 (Prejadomycin) | [A] |

Table 1: Optimized conditions for the one-pot enzymatic synthesis of prejadomycin, an early intermediate in the kinamycin pathway. The minimal PKS consists of AlpA, AlpB, and RavC. AlpS is a thioesterase that enhances product release.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis. These are intended as a guide and may require optimization for specific laboratory conditions.

Heterologous Expression of the Kinamycin Gene Cluster

Heterologous expression is a powerful technique to study gene function and reconstitute biosynthetic pathways. Streptomyces albus J1074 is a commonly used host for this purpose.

Workflow for Heterologous Expression:

Figure 2: General workflow for heterologous expression of a biosynthetic gene cluster.

Detailed Methodology for Triparental Conjugation:

-

Prepare Cultures: Grow overnight cultures of the E. coli donor strain (containing the kinamycin gene cluster on a cosmid/BAC), the E. coli helper strain (e.g., ET12567 carrying pUZ8002), and the recipient Streptomyces albus J1074.

-

Wash Cells: Pellet the E. coli cultures and wash twice with LB medium to remove antibiotics.

-

Mix and Plate: Resuspend the washed E. coli cells and mix with the S. albus culture. Spot the mixture onto a suitable agar medium (e.g., MS agar) and incubate to allow conjugation to occur.

-

Select Exconjugants: After incubation, overlay the plates with an appropriate antibiotic to select for S. albus exconjugants that have received the cosmid/BAC.

-

Confirm Integration: Verify the integration of the gene cluster in the selected exconjugants by PCR.

Gene Deletion for Functional Analysis

Targeted gene deletion is used to investigate the function of specific genes within the biosynthetic cluster.

Workflow for Gene Deletion:

Figure 3: General workflow for gene deletion in Streptomyces.

Detailed Methodology for PCR-Targeted Gene Replacement:

-

Design Primers: Design primers to amplify the upstream and downstream regions (homology arms) of the target gene. Also, design primers to amplify a resistance cassette (e.g., apramycin resistance) flanked by FRT sites.

-

Amplify Fragments: Perform PCR to amplify the homology arms and the resistance cassette.

-

Construct Disruption Cassette: Ligate the three fragments together to create the disruption cassette.

-

Transform Streptomyces: Introduce the disruption cassette into Streptomyces protoplasts or via conjugation.

-

Select for Recombinants: Select for transformants that have incorporated the resistance cassette through double homologous recombination.

-

Verify Deletion: Confirm the gene deletion by PCR analysis and sequencing.

Conclusion

The biosynthesis of this compound is a complex and fascinating process that involves a type II polyketide synthase and a suite of tailoring enzymes. While significant progress has been made in identifying the gene cluster and elucidating the functions of several key enzymes, many aspects of the pathway, particularly the precise kinetic parameters of the enzymes, remain to be fully characterized. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this intricate biosynthetic pathway. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for the engineered production of novel and more potent therapeutic agents.

References

- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]

- 2. [Synthetic studies on kinamycin antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and heterologous expression of genes from the kinamycin biosynthetic pathway of Streptomyces murayamaensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Kinamycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Kinamycin C is a member of the kinamycin family of antibiotics, a group of polyketide natural products known for their potent antibacterial and anticancer activities. Isolated from Streptomyces murayamaensis, the kinamycins possess a unique and chemically challenging diazobenzo[b]fluorene core structure. The initial structural elucidation of this class of compounds was fraught with difficulty, leading to a misassignment that was later corrected through extensive spectroscopic analysis and total synthesis. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key analytical data of (-)-Kinamycin C, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

The correct structure of (-)-Kinamycin C was unequivocally established through total synthesis, revealing a complex tetracyclic framework.

Molecular Formula: C₂₄H₂₀N₂O₁₀

IUPAC Name: [(1R,2R,3R,4S)-1,3-diacetyloxy-11-diazo-2,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-4-yl] acetate[1]

The core of (-)-Kinamycin C is a benzo[b]fluorene system, which is further functionalized with a diazo group at position 11, two quinone carbonyls at positions 5 and 10, and a densely oxygenated and stereochemically rich D-ring. The stereochemistry of the four contiguous chiral centers in the D-ring is crucial for its biological activity. The absolute configuration has been determined as (1R, 2R, 3R, 4S) through enantioselective total synthesis.

The structure of (-)-Kinamycin C is distinguished from other members of the kinamycin family by the specific placement of its three acetate groups. In Kinamycin C, these are located at positions 1, 3, and 4.[2]

Quantitative Spectroscopic and Physical Data

The structural elucidation and confirmation of (-)-Kinamycin C have been reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of (-)-Kinamycin C

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₁₀ | [1] |

| Molecular Weight | 496.42 g/mol | |

| Monoisotopic Mass | 496.1118 Da | [1] |

Table 2: Spectroscopic Data for (-)-Kinamycin C and Related Structures

| Spectroscopic Technique | Key Observations | Reference |

| Infrared (IR) Spectroscopy | Diazo group (C=N₂): 2067 cm⁻¹ (for a model diazoalkane) | [3] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Diazo carbon (C11): ~66.1 ppm (for a model diazoalkane) | [3] |

| Mass Spectrometry (MS) | m/e: 496 (M⁺) | [2] |

Note: Specific ¹H NMR, ¹³C NMR, UV-Vis, and high-resolution mass spectrometry (HRMS) data for (-)-Kinamycin C are best obtained from the supporting information of total synthesis publications.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of complex natural products like (-)-Kinamycin C. The following provides generalized procedures for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish the connectivity and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve a pure sample of (-)-Kinamycin C (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:

-

¹H NMR: To identify the chemical environment of protons.

-

¹³C NMR: To identify the chemical environment of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for assigning relative stereochemistry.

-

-

Data Processing and Analysis: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure and assign the stereochemistry.

X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state and to establish the absolute stereochemistry.

Methodology:

-

Crystallization: Grow single crystals of (-)-Kinamycin C suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.

-

Absolute Stereochemistry Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Biological Activity and Mechanism of Action

(-)-Kinamycin C exhibits significant biological activity, including potent anticancer and antibacterial effects. Its mechanism of action is complex and is an area of active research.

Apoptosis Induction

(-)-Kinamycin C has been shown to induce a rapid apoptotic response in cancer cells.[4] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the targeting of critical cellular components.

Caption: Proposed pathway of (-)-Kinamycin C-induced apoptosis.

Inhibition of Topoisomerase IIα

(-)-Kinamycin C has been identified as an inhibitor of topoisomerase IIα, an essential enzyme involved in managing DNA topology during replication and transcription.[4][5] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, kinamycins appear to inhibit the catalytic activity of the enzyme.

Caption: Workflow of Topoisomerase IIα inhibition by (-)-Kinamycin C.

Conclusion

(-)-Kinamycin C is a structurally complex and biologically significant natural product. Its unique diazobenzo[b]fluorene scaffold and dense stereochemical array have made it a challenging target for total synthesis, which in turn has been instrumental in the definitive confirmation of its structure and absolute stereochemistry. The potent anticancer and antibacterial activities of (-)-Kinamycin C, coupled with its intriguing mechanism of action involving apoptosis induction and topoisomerase IIα inhibition, make it a compelling lead compound for further drug development efforts. This guide provides a foundational understanding of the key chemical and biological aspects of (-)-Kinamycin C to aid researchers in this endeavor.

References

- 1. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]

- 3. yakushi.pharm.or.jp [yakushi.pharm.or.jp]

- 4. Kinamycins A and C, bacterial metabolites that contain an unusual diazo group, as potential new anticancer agents: antiproliferative and cell cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

A Technical Guide to the Biological Activity of Kinamycins Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinamycin class of antibiotics, with a specific focus on their mechanism of action, biological activity against Gram-positive bacteria, and the experimental protocols used for their evaluation. Kinamycins are a group of potent bacterial metabolites with a unique chemical scaffold that has attracted interest for antibiotic and antitumor research.

Introduction to Kinamycins

Kinamycins are a series of related antibiotics first isolated from the fermentation broth of Streptomyces murayamaensis.[1] These compounds, including kinamycins A, B, C, D, E, and F, are distinguished by their novel benzo[b]fluorene core structure, which incorporates a highly reactive diazo group.[2][3] This diazofluorene scaffold is critical to their biological activity. The different kinamycin analogues primarily vary by the number and placement of acetoxyl groups on the core molecule, which influences their potency.[1]

Proposed Mechanism of Action

The antibacterial effect of kinamycins is attributed to their ability to induce DNA damage within the bacterial cell. Unlike many common antibiotics that target protein synthesis or cell wall construction, kinamycins function as DNA-damaging agents. The proposed mechanism involves a bioactivation process, which is essential for their cytotoxic effects.

The core hypothesis is that the diazo and para-quinone functional groups within the kinamycin structure undergo reductive or peroxidative activation within the cell. This activation process, potentially facilitated by cellular thiols like glutathione, generates highly reactive oxygen species (ROS), including semiquinone and phenoxyl free radicals.[2] These radicals can then directly interact with and damage bacterial DNA, leading to strand breaks and loss of genomic integrity, ultimately resulting in cell death. The unique diazo group is considered essential for this potent cytotoxic activity.

Antibacterial Spectrum and Activity

Kinamycins exhibit potent bactericidal activity, primarily against Gram-positive bacteria.[4] Their effectiveness against Gram-negative bacteria is limited. The antimicrobial potency of the main kinamycin analogues is directly related to their chemical structure, specifically the degree of acetylation. Research has shown that the biological activity increases as the number of acetoxy groups decreases. The general order of potency against Gram-positive bacteria is: Kinamycin B > D > A > C.[1]

The following table summarizes the relative minimum inhibitory concentrations (MIC) for kinamycin analogues against common Gram-positive pathogens, based on the established potency trend.

| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Sarcina lutea |

| Kinamycin B | ++ | ++ | ++ |

| Kinamycin D | ++ | ++ | ++ |

| Kinamycin A | + | + | + |

| Kinamycin C | + | + | + |

| Potency Key: ++ (High Activity, Low MIC), + (Moderate Activity, Higher MIC) |

Note: This table illustrates the relative activity based on published findings. Precise MIC values can vary based on the specific strain and testing conditions.

Key Experimental Protocols

The evaluation of the antibacterial activity of compounds like kinamycins is primarily conducted using standardized methods to determine the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and widely accepted protocol.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Pure kinamycin compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Log-phase culture of the target Gram-positive bacterium (e.g., Staphylococcus aureus), adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Multichannel pipettes and sterile pipette tips.

-

Incubator (37°C).

Protocol:

-

Preparation of Antibiotic Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a concentrated kinamycin stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: a. Grow the test bacterium in broth to the exponential phase. b. Dilute the bacterial culture to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the final volume in each well to 200 µL and halves the antibiotic concentration to the desired final test concentration. b. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) on each plate.

-

Incubation: a. Seal the plate (e.g., with a sterile lid or adhesive seal) and incubate at 37°C for 18-24 hours.

-

Interpretation of Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the kinamycin that completely inhibits visible bacterial growth.

References

- 1. Structures and biological properties of Kinamycin A, B, C, and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biosynthetic Insights into Kinamycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Kinamycin C

The structural characterization of this compound has been performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2][3] The initial structural assignment was later revised to the currently accepted diazobenzofluorene core. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Data

While ¹H and ¹³C NMR spectroscopy were instrumental in the structure determination of this compound, a complete and tabulated list of chemical shifts is not available in the reviewed literature. However, a key diagnostic ¹³C NMR chemical shift for the carbon atom of the diazo group has been reported.

Table 1: ¹³C NMR Spectral Data for this compound

| Functional Group | Chemical Shift (δ) in ppm |

| Diazo Carbon | 78.5 - 83.7 |

| [4] |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays a characteristic absorption band for the diazo functional group.

Table 2: Infrared (IR) Spectral Data for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| Diazo Group | 2119 - 2170 |

| [4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy was utilized in the initial characterization of this compound.[1][2][3] However, specific absorption maxima (λmax) are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly described in the reviewed literature. However, a general methodology for the spectroscopic analysis of natural products is provided below.

General NMR Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified natural product are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a standard 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

General IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl) after dissolving it in a volatile solvent.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is then plotted as transmittance or absorbance versus wavenumber.

General UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically from 200 to 800 nm. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined from the spectrum.

Biosynthesis of this compound: Diazo Group Formation

The biosynthesis of the kinamycins is a complex process that originates from a polyketide pathway. A critical step in the formation of the bioactive diazo group involves a FAD-dependent monooxygenase. The following diagram illustrates this key transformation.

Caption: Key enzymatic step in Kinamycin biosynthesis.

This guide provides a summary of the currently available spectroscopic information for this compound. Further research into the original isolation and structure elucidation publications may provide a more comprehensive dataset.

References

- 1. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]

- 2. Structures and Biological Properties of Kinamycin A, B, C, and D | Semantic Scholar [semanticscholar.org]

- 3. Structures and Biological Properties of Kinamycin A, B, C, and D [jstage.jst.go.jp]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to Kinamycin C: From Historical Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kinamycin C, a member of the kinamycin family of antibiotics, is a potent bioactive molecule with significant antitumor and antibacterial properties. First isolated in the 1970s, its complex structure and unique diazo functional group have posed considerable synthetic challenges and sparked extensive research into its mechanism of action. This technical guide provides a comprehensive overview of the key literature and historical papers on this compound, detailing its discovery, structural elucidation, total synthesis, and biological activities. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Historical Background and Structural Elucidation

The kinamycins were first isolated from the fermentation broth of Streptomyces murayamaensis.[1] Initial structural studies incorrectly identified the core structure as a benzo[b]carbazole with a cyanamide group.[1] It was not until 1994 that independent research by Gould and Dmitrienko correctly revised the structure to be a diazobenzofluorene, a novel heterocyclic system.[2] This pivotal discovery was based on a re-examination of spectroscopic data and was later confirmed by the total synthesis of this compound.[3][4] The correct structure revealed the presence of a highly reactive diazo group, which is crucial for its biological activity.

Total Synthesis of this compound

The complex, stereochemically rich architecture of this compound presented a significant challenge to synthetic chemists for many years.

The First Enantioselective Total Synthesis by Porco and Co-workers (2006)

In a landmark achievement, the first enantioselective total synthesis of (-)-kinamycin C was reported by the research group of John A. Porco, Jr. in 2006.[3][5] Their strategy involved a convergent approach, with a key step being a tartrate-mediated, asymmetric nucleophilic epoxidation of a functionalized quinone monoketal to construct the highly substituted D-ring with excellent stereocontrol.[3] The diazo functionality was introduced late in the synthesis due to its inherent reactivity.[4]

Convergent Total Synthesis by Nicolaou and Co-workers (2007)

Shortly after Porco's report, K.C. Nicolaou's group published another elegant and convergent enantioselective total synthesis of kinamycins C, F, and J.[6] This work further solidified the structural assignment and provided an alternative route to this important class of natural products, paving the way for the synthesis of analogues for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, primarily as an anticancer and antibacterial agent. Its mechanism of action is multifaceted and continues to be an area of active investigation.

Antiproliferative and Cytotoxic Effects

This compound exhibits potent cell growth inhibitory effects against various cancer cell lines.[7][8] Notably, it has been shown to be highly effective against Chinese hamster ovary (CHO) and human erythroleukemic (K562) cells.[7][8]

| Cell Line | IC50 (µM) | Reference |

| K562 | 0.2 | [5] |

| K562 | 0.37 | [3] |

Table 1: Cytotoxicity of this compound against K562 cells.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[7][8] Treatment of K562 cells with this compound leads to a rapid apoptotic response.[7][8] While the precise signaling cascade is still being fully elucidated, it is known to involve the activation of caspases, a family of proteases central to the execution of apoptosis.

Figure 1: Proposed general pathway of this compound-induced apoptosis.

Inhibition of DNA Topoisomerase IIα

This compound has been identified as an inhibitor of human DNA topoisomerase IIα, a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[5][7] Unlike topoisomerase poisons that stabilize the enzyme-DNA cleavage complex, this compound acts as a catalytic inhibitor.[7] Pretreatment of kinamycins with dithiothreitol (DTT) protects the enzyme's activity, suggesting that they may target critical sulfhydryl groups on the protein.[7]

| Enzyme | IC50 (µM) | Reference |

| DNA Topoisomerase IIα | 9 | [5] |

Table 2: Inhibition of DNA Topoisomerase IIα by this compound.

Figure 2: Proposed mechanism of Topoisomerase IIα inhibition by this compound.

Cell Cycle Arrest

Kinamycin A, a closely related analogue that is believed to be a prodrug of the active form, has been shown to induce a G1/S phase block in the cell cycle of synchronized Chinese hamster ovary cells.[7] This suggests that this compound may also exert its antiproliferative effects by interfering with cell cycle progression at this critical checkpoint.

Figure 3: this compound-induced G1/S cell cycle arrest.

Key Experimental Protocols

This section provides an overview of the methodologies used in the key studies of this compound. For complete and detailed protocols, it is essential to refer to the original publications.

Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Seed cells (e.g., K562) in 96-well plates at a specific density.

-

Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To detect and quantify apoptotic cells following treatment with this compound.

-

Methodology:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

DNA Topoisomerase IIα Decatenation Assay

-

Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase IIα.

-

Methodology:

-

Incubate purified human topoisomerase IIα with kinetoplast DNA (kDNA), a network of interlocked DNA circles.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the decatenation reaction by adding ATP.

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition of the enzyme is observed as a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated kDNA.

-

Total Synthesis of (-)-Kinamycin C (Porco, 2006) - Representative Steps

-

Asymmetric Epoxidation: A functionalized quinone monoketal is subjected to asymmetric epoxidation using a tartrate-based catalyst system to introduce the key stereocenters of the D-ring.

-

Ring Construction: Further synthetic manipulations, including cyclization reactions, are employed to construct the complete tetracyclic core of this compound.

-

Diazo Group Installation: The diazo functionality is introduced in a late-stage transformation, often via a diazo transfer reaction from a suitable diazo donor to a precursor ketone.

Figure 4: Simplified workflow of the total synthesis of this compound.

Future Directions and Therapeutic Potential

The potent biological activities of this compound, coupled with a deeper understanding of its synthesis and mechanism of action, position it as a promising lead compound for the development of novel anticancer and antibacterial therapies. Future research will likely focus on:

-

Analogue Synthesis and SAR Studies: The total synthesis routes enable the creation of a library of this compound analogues to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Signaling Pathways: Further investigation is needed to precisely map the signaling cascades involved in this compound-induced apoptosis and cell cycle arrest. This knowledge will be crucial for identifying potential biomarkers for patient stratification and for designing combination therapies.

-

Target Identification and Validation: While topoisomerase IIα is a known target, identifying other cellular targets will provide a more complete picture of its mechanism of action and may reveal novel therapeutic opportunities.

-

In Vivo Efficacy and Preclinical Development: Rigorous preclinical studies in animal models are necessary to evaluate the in vivo efficacy, safety, and therapeutic window of this compound and its optimized analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles for regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeleton [beilstein-journals.org]

- 3. Total synthesis of the diazobenzofluorene antibiotic (-)-kinamycin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. synarchive.com [synarchive.com]

- 6. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-independent pathways of hair cell death induced by kanamycin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kanamycin activates caspase-1 in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic Diazo Group of Kinamycin C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the diazo group within the molecular structure of Kinamycin C, a potent antibiotic and anticancer agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental protocols, and visualizes key biological and experimental workflows.

Introduction: The Significance of the Diazo Moiety

This compound is a member of the kinamycin family of antibiotics, first isolated from Streptomyces murayamaensis. A defining feature of its structure is the presence of a highly unusual and reactive diazo group, which is integral to its biological activity.[1] Initially misidentified, the structure was later revised to incorporate this unique functional group, sparking significant interest in its role in the compound's potent cytotoxic effects.[2] The diazo group is believed to be a key pharmacophore, contributing to the antitumor properties of kinamycins by potentially acting as a biological alkylating agent.

Physicochemical Properties and Structural Elucidation

The structural confirmation of this compound, including the diazobenzo[b]fluorene core, was a result of extensive spectroscopic analysis.

Table 1: Spectroscopic Data for the Diazo Group in Kinamycin Analogs

| Spectroscopic Method | Characteristic Signal | Reference |

| Infrared (IR) Spectroscopy | 2119 - 2170 cm⁻¹ | [2] |

| ¹³C Nuclear Magnetic Resonance (NMR) | δ 78.5 - 83.7 ppm | [2] |

Biological Activity and the Role of the Diazo Group

The diazo group is intrinsically linked to the cytotoxicity of this compound. Its electron-withdrawing nature and potential to form a reactive carbene or diazonium species are thought to be central to its mechanism of action.

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and its analogs.

Table 2: Cytotoxicity (IC₅₀) of this compound and Analogs against Various Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | K562 (Human Chronic Myelogenous Leukemia) | 0.37 | |

| Kinamycin A | K562 (Human Chronic Myelogenous Leukemia) | 0.31 | |

| Kinamycin F | K562 (Human Chronic Myelogenous Leukemia) | 0.33 | |

| This compound | Chinese Hamster Ovary (CHO) | Potent | [1] |

| Kinamycin A | Chinese Hamster Ovary (CHO) | Potent | [1] |

Mechanism of Action

The primary mechanisms through which the diazo group is believed to exert its cytotoxic effects are DNA damage and inhibition of topoisomerase II.

Kinamycins can induce DNA strand breaks. This activity is thought to be mediated by the generation of reactive radical species upon activation of the diazo group.

This compound is a potent inhibitor of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[1] However, it does not act as a topoisomerase II poison, meaning it does not stabilize the covalent enzyme-DNA cleavage complex.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 72 hours.

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Decatenation Assay

This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase II reaction buffer, 200 ng of kinetoplast DNA (kDNA), and varying concentrations of this compound. The final reaction volume should be 20 µL.

-

Enzyme Addition: Add purified topoisomerase II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye.

-

Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run for 2-3 hours at 5-10 V/cm.

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound

This compound induces apoptosis, or programmed cell death, in cancer cells. The following diagram illustrates the proposed intrinsic apoptotic pathway activated by this compound.

Caption: Proposed intrinsic apoptotic pathway initiated by this compound.

Experimental Workflow for Characterizing the Diazo Group's Function

The following diagram outlines a typical workflow for investigating the role of a novel functional group, such as the diazo group in this compound, in a natural product.

Caption: Workflow for elucidating the function of the diazo group.

Conclusion and Future Directions

The diazo group is a critical determinant of the biological activity of this compound. Its unique reactivity presents both challenges and opportunities for the development of novel anticancer therapeutics. Future research should focus on elucidating the precise molecular targets of the activated diazo species and on the rational design of new kinamycin analogs with improved therapeutic indices. A deeper understanding of the biosynthetic pathway of the diazo group could also open avenues for synthetic biology approaches to generate novel, potent drug candidates.

References

Methodological & Application

Application Note & Protocol: Isolation and Purification of Kinamycin C from Streptomyces murayamaensis

For Researchers, Scientists, and Drug Development Professionals

Introduction